molecular formula C14H26N2O6 B12113757 (S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate

(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate

Cat. No.: B12113757
M. Wt: 318.37 g/mol
InChI Key: GTZPWXOLLLSOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate is a compound commonly used in organic synthesis, particularly in peptide chemistry. It is a derivative of amino acids and is often employed as a protecting group for amines due to its stability and ease of removal under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often utilizes flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amino acids, amines, and substituted derivatives depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate primarily involves the protection and deprotection of amino groups. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl2-((tert-butoxycarbonyl)amino)-5-nitropentanoate is unique due to its specific structure, which combines the Boc protecting group with a nitro-substituted pentanoate backbone. This combination provides distinct reactivity and stability characteristics, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C14H26N2O6

Molecular Weight

318.37 g/mol

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitropentanoate

InChI

InChI=1S/C14H26N2O6/c1-13(2,3)21-11(17)10(8-7-9-16(19)20)15-12(18)22-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)

InChI Key

GTZPWXOLLLSOOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.